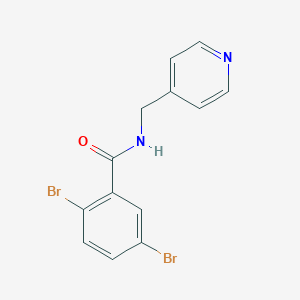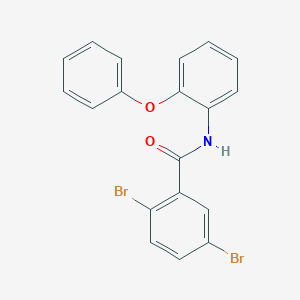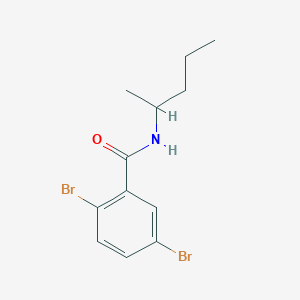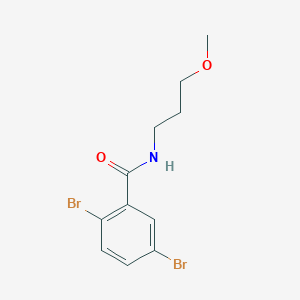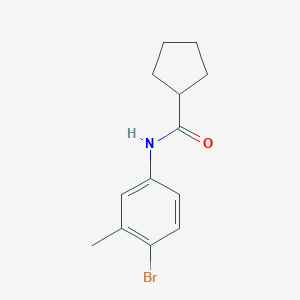
3-chloro-N-(2-phenoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-phenoxyphenyl)benzamide, also known as Phthalazinone, is a chemical compound that has been widely used in scientific research. It is an organic compound that belongs to the class of benzamides. The compound has been used in various research studies due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(2-phenoxyphenyl)benzamidee is not fully understood. However, it has been found to inhibit the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation and pain. By inhibiting COX-2, 3-chloro-N-(2-phenoxyphenyl)benzamidee reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
3-chloro-N-(2-phenoxyphenyl)benzamidee has been found to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to reduce the levels of reactive oxygen species (ROS), which are known to play a crucial role in inflammation and oxidative stress. 3-chloro-N-(2-phenoxyphenyl)benzamidee has been found to have analgesic and antipyretic effects, which make it a potential candidate for the treatment of pain and fever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N-(2-phenoxyphenyl)benzamidee has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It has been found to be non-toxic and has a low risk of adverse effects. However, 3-chloro-N-(2-phenoxyphenyl)benzamidee has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer to animals. It also has a short half-life, which limits its effectiveness in prolonged experiments.
Direcciones Futuras
3-chloro-N-(2-phenoxyphenyl)benzamidee has several potential future directions for scientific research. It can be further studied for its potential use in the treatment of various inflammatory diseases such as arthritis, asthma, and cancer. It can also be studied for its potential use in the treatment of pain and fever. Further research can also be conducted to understand the mechanism of action of 3-chloro-N-(2-phenoxyphenyl)benzamidee and its biochemical and physiological effects.
Conclusion:
3-chloro-N-(2-phenoxyphenyl)benzamidee is a chemical compound that has been widely used in scientific research. It has anti-inflammatory, analgesic, and antipyretic properties and has been studied for its potential use in the treatment of various inflammatory diseases such as arthritis, asthma, and cancer. 3-chloro-N-(2-phenoxyphenyl)benzamidee inhibits the activity of COX-2, which reduces the production of prostaglandins, thereby reducing inflammation and pain. It has several advantages for lab experiments, but also has some limitations. Further research can be conducted to understand the mechanism of action of 3-chloro-N-(2-phenoxyphenyl)benzamidee and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-chloro-N-(2-phenoxyphenyl)benzamidee involves the reaction of 2-phenoxyaniline with phosgene. The reaction takes place in the presence of a base such as triethylamine. The product is then treated with thionyl chloride to yield the final product, 3-chloro-N-(2-phenoxyphenyl)benzamidee. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
3-chloro-N-(2-phenoxyphenyl)benzamidee has been used in various scientific research studies due to its unique properties. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been used as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in inflammation and pain. 3-chloro-N-(2-phenoxyphenyl)benzamidee has been studied for its potential use in the treatment of various inflammatory diseases such as arthritis, asthma, and cancer.
Propiedades
Fórmula molecular |
C19H14ClNO2 |
|---|---|
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
3-chloro-N-(2-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H14ClNO2/c20-15-8-6-7-14(13-15)19(22)21-17-11-4-5-12-18(17)23-16-9-2-1-3-10-16/h1-13H,(H,21,22) |
Clave InChI |
LHEHMHKOKBHZKM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate](/img/structure/B290594.png)
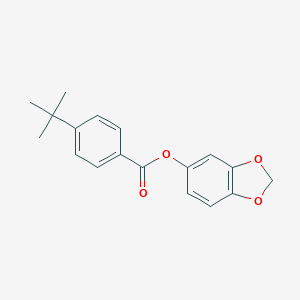
![[4-(4-Tert-butylbenzoyl)oxy-3-methylphenyl] 4-tert-butylbenzoate](/img/structure/B290596.png)
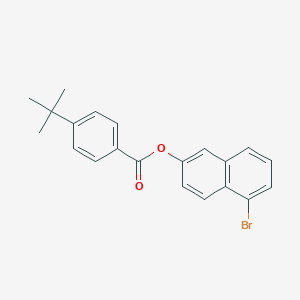
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-tert-butylbenzoate](/img/structure/B290598.png)
![5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate](/img/structure/B290601.png)
